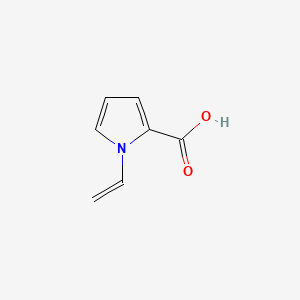

1-Vinyl-1H-pyrrole-2-carboxylic acid

Description

Contextualization within Pyrrole (B145914) Chemistry and its Derivatives

Pyrrole and its derivatives represent a significant class of five-membered nitrogen-containing heterocyclic compounds. guidechem.com These structures are fundamental components in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting their critical biological roles. In synthetic chemistry, pyrrole derivatives serve as essential intermediates for fine chemicals, finding extensive applications in medicine, agriculture, and materials science. guidechem.com Pyrrole-2-carboxylic acid, in particular, is a well-known derivative that acts as a precursor for various biologically active molecules and synthetic building blocks. guidechem.comresearchgate.net The pyrrole ring's chemistry is characterized by its aromaticity and the reactivity of its carbon and nitrogen atoms, which allows for diverse functionalization and the construction of complex molecular architectures.

Significance of Vinyl Functionality in Heterocyclic Synthesis

The introduction of a vinyl group (–CH=CH₂) onto a heterocyclic ring, such as pyrrole, imparts unique reactivity and expands its synthetic utility. wikipedia.org The vinyl group is an unsaturated moiety that can participate in a wide range of chemical transformations. fiveable.me Its presence activates the molecule for polymerization, allowing for the creation of vinyl polymers with tailored properties. Furthermore, the double bond in a vinyl group can undergo various addition reactions and transition-metal-catalyzed cross-coupling reactions, making it a versatile handle for molecular elaboration. researchgate.net In the context of heterocyclic chemistry, the vinyl group can function as a key building block, or synthon, for constructing more complex fused-ring systems and other nitrogen-containing heterocycles through cyclization and annulation strategies. rsc.orgnih.gov

Overview of Pyrrole-2-carboxylic Acid Derivatives

Pyrrole-2-carboxylic acid and its derivatives are a cornerstone of pyrrole chemistry. This class of compounds is characterized by a carboxyl group at the C2 position of the pyrrole ring. drugbank.com They are found in natural sources, such as marine bacteria, and can be synthesized through various methods, including the oxidation of pyrrole. guidechem.com These derivatives are valuable intermediates in organic synthesis, serving as starting materials for porphyrins, pharmaceuticals, and plant growth regulators. guidechem.comresearchgate.net Research has demonstrated their diverse biological activities; for instance, certain derivatives exhibit antibacterial properties, while others act as antagonists at specific receptor sites in the nervous system. guidechem.comnih.gov More recently, pyrrole-2-carboxylic acid has been investigated for its ability to inhibit the formation of bacterial biofilms, a critical issue in food safety and medical fields. nih.gov

Research Landscape of 1-Vinyl-1H-pyrrole-2-carboxylic acid

Direct and extensive research specifically focused on this compound is limited, suggesting it is an area of emerging interest within synthetic chemistry. However, its molecular structure, combining both a vinylpyrrole and a carboxylic acid moiety, points toward a significant potential as a bifunctional monomer and a versatile synthetic intermediate.

The compound is identified by its CAS number 34600-55-0. scbt.com Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 34600-55-0 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

While specific synthesis routes for this exact molecule are not widely published, its preparation can be inferred from established methods for N-vinylation of pyrroles and the chemistry of pyrrole carboxylic acids. A plausible approach would involve the direct vinylation of pyrrole-2-carboxylic acid or its corresponding ester using acetylene (B1199291) or a vinylating agent, followed by hydrolysis if an ester is used.

The research potential for this compound is substantial. The vinyl group allows it to act as a monomer in polymerization reactions, leading to novel polymers with pyrrole-2-carboxylic acid units. These pendant acid groups could be used for post-polymerization modification, influencing properties like solubility, adhesion, or serving as sites for attaching other molecules. As a synthetic intermediate, it combines the reactivity of 1-vinylpyrroles with that of pyrrole-2-carboxylic acid. The vinyl group can participate in cycloadditions and other transformations, while the carboxylic acid group can be converted into esters, amides, or other functional groups, paving the way for the synthesis of novel heterocyclic ensembles and potentially bioactive compounds. researchgate.net

Structure

3D Structure

Properties

CAS No. |

34600-55-0 |

|---|---|

Molecular Formula |

C7H6NO2- |

Molecular Weight |

136.13 g/mol |

IUPAC Name |

1-ethenylpyrrole-2-carboxylate |

InChI |

InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)/p-1 |

InChI Key |

QKMWGJRTHOVYTE-UHFFFAOYSA-M |

SMILES |

C=CN1C=CC=C1C(=O)O |

Canonical SMILES |

C=CN1C=CC=C1C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Vinyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Synthetic Routes to the Pyrrole (B145914) Core Functionalized at C-2 with a Carboxylic Acid Group

The construction of the pyrrole ring with a carboxylic acid group at the C-2 position is a critical first step. Both classical and modern synthetic approaches have been employed to achieve this, with an increasing emphasis on sustainable and atom-economical methods.

Classical and Modern Pyrrole Synthesis Approaches Relevant to Carboxylic Acid Functionalization

Several named reactions in organic chemistry provide robust pathways to substituted pyrroles. Among these, the Knorr and Paal-Knorr syntheses are particularly relevant for accessing pyrrole-2-carboxylates.

The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org A common strategy for preparing pyrrole-2-carboxylates via this method employs the reaction of an α-amino-β-ketoester with a β-dicarbonyl compound. For instance, the reaction of enaminones with ethyl 2-oximinoacetoacetate in the presence of zinc dust as a reducing agent and acetic acid as the solvent yields ethyl pyrrole-2-carboxylates. tandfonline.com The regioselectivity of the cyclization can be influenced by the substituents on the enaminone. tandfonline.com

The Paal-Knorr synthesis offers a more direct route, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inwikipedia.orgalfa-chemistry.com While traditionally conducted under harsh acidic conditions, modern modifications have introduced milder catalysts, making it a more versatile and "greener" approach. rgmcet.edu.inresearchgate.net This method is highly efficient for producing a wide range of substituted pyrroles. rgmcet.edu.in

Modern approaches also include transition-metal-catalyzed methods. For example, a palladium-catalyzed synthesis of N-vinyl pyrroles has been developed, showcasing the utility of metal catalysis in forming C-N bonds for N-vinylation. nih.govnih.gov Additionally, the reaction of the anion of ethyl isocyanoacetate with vinyl p-tolyl sulfones provides a pathway to pyrrole-2-carboxylates. researchgate.net

| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knorr Pyrrole Synthesis | α-amino-ketone, β-dicarbonyl compound | Zinc dust, acetic acid | Good for highly substituted pyrroles | In situ generation of α-aminoketones often required wikipedia.org |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, ammonia/primary amine | Acidic or neutral conditions | High yields, simple procedure rgmcet.edu.in | Harsh conditions in traditional methods can limit substrate scope researchgate.net |

Biomass-Derived Feedstock Approaches for Pyrrole-2-carboxylic Acid Precursors

In a move towards more sustainable chemical production, researchers have explored the use of biomass-derived feedstocks for synthesizing pyrrole-2-carboxylic acid (PCA). One promising route involves the reaction of D-glucosamine, derived from chitin (B13524), and pyruvic acid, which can be obtained from cellulose (B213188). researchgate.net This approach has demonstrated a 50% yield of PCA under optimized conditions. researchgate.net

Another avenue explores the conversion of carbohydrates into N-substituted pyrrole-2-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids. researchgate.net For instance, the reaction of carbohydrates with primary amines in the presence of an acid catalyst can yield these precursors. researchgate.net The use of renewable resources like cellulose and chitin for the synthesis of PCA and its derivatives represents a significant step towards a more sustainable chemical industry. researchgate.netrsc.org

Introduction of the N-Vinyl Moiety

Once the pyrrole-2-carboxylic acid or its ester is synthesized, the next crucial step is the introduction of the vinyl group at the nitrogen atom.

Vinylation Strategies for N-Substitution

Transition metal catalysis has emerged as a powerful tool for N-vinylation. Palladium-catalyzed N-vinylation of azaheterocycles, including pyrroles, with vinyl triflates has been shown to be a stereospecific method. nih.govnih.gov This reaction is tolerant of various functional groups and can be applied to both cyclic and acyclic vinyl triflates. nih.gov Copper-catalyzed vinylation of hydrazides has also been developed as a route to highly substituted pyrroles. researchgate.net

Beyond metal catalysis, other methods for vinylation have been explored. The reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in the presence of N-methylmorpholine, followed by reaction with vinyl acetate (B1210297) and potassium butylate, can yield vinyl esters of aromatic carboxylic acids. e3s-conferences.org

Regioselective N-Alkylation and its Relevance

While direct N-vinylation is the most straightforward approach, regioselective N-alkylation followed by further chemical manipulation can also be a viable strategy. The challenge with pyrrole alkylation is to achieve selective N-substitution over C-alkylation. The use of ionic liquids as solvents has been shown to promote highly regioselective N-substitution of pyrrole with various electrophiles. organic-chemistry.org

Strategies for Carboxylic Acid Functionalization at C-2

In many synthetic routes, the carboxylic acid group (or its ester precursor) is incorporated during the formation of the pyrrole ring itself, as seen in the Knorr and Paal-Knorr syntheses. tandfonline.comnih.gov However, methods for the direct carboxylation of a pre-formed pyrrole ring are also of significant interest.

The direct carboxylation of pyrroles can be challenging due to the electron-rich nature of the ring, which can lead to side reactions. However, enzymatic methods have shown promise. For example, the enzyme PA0254 from Pseudomonas aeruginosa has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com This biocatalytic approach offers a mild and selective method for C-2 carboxylation.

Another approach involves the reaction of pyrrole derivatives with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to yield alkyl 1H-pyrrole-2-carboxylates. bohrium.comresearchgate.net Furthermore, the decarboxylation of pyrrole-2,5-dicarboxylic acid can be a route to pyrrole-2-carboxylic acid, although controlling the regioselectivity of the decarboxylation is a key challenge. nih.govworldscientific.comresearchgate.netcdnsciencepub.com

| Strategy | Description | Key Features |

|---|---|---|

| Incorporation during Ring Synthesis | The carboxylic acid or ester group is part of one of the starting materials in a cyclization reaction (e.g., Knorr, Paal-Knorr). tandfonline.comnih.gov | Often provides good control over regioselectivity. |

| Direct Carboxylation | Introduction of a carboxylic acid group onto a pre-formed pyrrole ring. | Can be achieved enzymatically or through metal-catalyzed reactions. mdpi.combohrium.com |

| Decarboxylation | Selective removal of one carboxylic acid group from a pyrrole-dicarboxylic acid. mdpi.com | Requires careful control of reaction conditions to ensure regioselectivity. |

Esterification and Hydrolysis Pathways

The interconversion between 1-vinyl-1H-pyrrole-2-carboxylic acid and its corresponding esters is fundamental for purification, functionalization, and synthetic manipulation. These transformations are typically achieved through well-established esterification and hydrolysis protocols.

Esterification: The Fischer-Speier esterification is a common pathway for converting the carboxylic acid to its ester. masterorganicchemistry.com This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the formation of the ester and water. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Hydrolysis: The reverse reaction, hydrolysis, cleaves the ester to regenerate the carboxylic acid. This can be accomplished under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: In acidic media, the mechanism is the microscopic reverse of the Fischer esterification. The carbonyl oxygen of the ester is protonated, followed by the nucleophilic attack of water. youtube.com This pathway is effective but must be controlled, as strong acidic conditions can potentially lead to the decarboxylation of pyrrole-2-carboxylic acid, where the carboxyl group is lost as carbon dioxide. nih.govchempedia.info This hydrolytic decarboxylation mechanism involves the addition of water to the carboxyl group, forming a tetrahedral intermediate that facilitates C-C bond cleavage. nih.govresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com It is an irreversible process because the resulting carboxylate anion is deprotonated under the basic conditions and is thus unreactive towards the alcohol by-product. youtube.com

Advanced methods, such as continuous flow synthesis, have been developed for pyrrole-3-carboxylic acid derivatives, where the hydrolysis of a tert-butyl ester can be achieved in situ. syrris.comresearchgate.net In this Hantzsch-based reaction, the hydrogen bromide (HBr) generated as a byproduct is utilized to directly hydrolyze the ester within the microreactor, streamlining the process. syrris.comresearchgate.net

Acylation Protocols

Acylation of the pyrrole ring is a key strategy for introducing functional groups and building more complex molecules. For pyrrole-2-carboxylic esters, acylation typically occurs at the C4 position. A highly efficient method for this transformation utilizes a phosphoric acid-catalyzed mixed anhydride (B1165640) system. acs.org This protocol involves the reaction of a carboxylic acid with trifluoroacetic anhydride (TFAA) to form a mixed anhydride in situ. acs.org The subsequent addition of the pyrrole-2-carboxylic ester and phosphoric acid as a catalyst leads to rapid and high-yielding acylation. acs.org

This method has proven to be general for a range of aliphatic and electron-rich aryl carboxylic acids. acs.org For instance, the use of aliphatic acids in this protocol results in the corresponding 4-acylpyrrole-2-carboxylic esters in very good yields. acs.org Even benzoic acid, which can be unreactive under other conditions, provides the acylated product in a high yield of 81% when this methodology is employed. acs.org

| Entry | Carboxylic Acid Used | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Isobutyric acid | 5 min | 88 |

| 2 | Pivalic acid | 5 min | 84 |

| 3 | Cyclohexanecarboxylic acid | 5 min | 90 |

| 4 | Benzoic acid | 5 min | 81 |

| 5 | 3,5-Dimethoxybenzoic acid | 5 min | 91 |

Integrated Total Synthesis Approaches for this compound

Modern synthetic design emphasizes not only reaching the target molecule but also the efficiency and elegance of the route. For this compound, integrated approaches that consider principles of step and atom economy alongside the use of advanced catalytic methods are paramount.

Step-Economy and Atom-Economy Considerations

The principles of atom and step economy are central to green chemistry and efficient synthetic design. nih.govlongdom.org

Atom Economy seeks to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. nih.govresearchgate.net Addition and cycloaddition reactions are inherently atom-economical. nih.gov

Step Economy aims to reduce the number of individual reaction and purification steps, often by designing tandem, domino, or multicomponent reactions where several bonds are formed in a single operation. longdom.org

A reported organocatalyzed coupling between pyrroles and isocyanates to form amidopyrroles highlights an atom-economical approach. acs.org This reaction, facilitated within a self-assembled resorcinarene (B1253557) capsule, avoids the use of expensive and less economical reagents. acs.org Similarly, continuous flow synthesis methods are recognized for being highly efficient and atom-economical. syrris.com The development of synthetic routes for this compound that utilize multicomponent strategies or tandem processes, such as a combined vinylation and cyclization, would represent a significant advance in step and atom economy.

Catalytic Synthesis Methodologies

Catalysis is a cornerstone of modern synthesis, enabling efficient and selective transformations. The synthesis of the pyrrole core and the introduction of the N-vinyl group can be achieved through various catalytic methods.

Pyrrole Ring Synthesis:

Copper Catalysis: A mild and efficient copper-catalyzed tandem reaction has been developed for synthesizing pyrrole derivatives from vinyl ethynylethylene carbonates and amines. organic-chemistry.orgnih.gov This method offers high yields, regioselectivity, and broad functional group tolerance. organic-chemistry.orgnih.gov Another innovative approach is the copper-catalyzed mechanosynthesis of pyrrole-2-carboxylic acids via a spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters under ball-milling conditions. acs.org

Other Transition Metals: A wide range of transition metals, including Palladium (Pd), Ruthenium (Ru), and Iron (Fe), have been used to catalyze the synthesis of substituted pyrroles. organic-chemistry.org For example, a sequence involving Pd-catalyzed allylation of amines followed by Ru-catalyzed ring-closing metathesis and Fe-catalyzed aromatization yields 2-substituted pyrroles with only water and ethene as byproducts. organic-chemistry.org

Vinylation: The introduction of the vinyl group onto the pyrrole nitrogen is a critical step. While direct C-vinylation of pyrroles has been demonstrated, rsc.org N-vinylation is more common for synthesizing 1-vinylpyrroles. Iridium(I) catalysts have been effectively used for the O-vinylation of allyl alcohols, a reaction that can be part of a sequence to produce functionalized pyrroles. researchgate.net The development of a direct, catalytic N-vinylation of pyrrole-2-carboxylic acid or its ester would be a highly efficient route to the target compound.

Eco-Friendly and Sustainable Synthetic Protocols

Green chemistry principles guide the development of environmentally benign synthetic methods. mdpi.comnih.gov This involves using safer solvents, renewable starting materials, energy-efficient reaction conditions, and biocatalysis. mdpi.comnih.gov

Sustainable Starting Materials and Solvents: A sustainable synthesis of N-alkyl pyrrole carboxylic acid derivatives has been achieved using biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds. acs.org These reactions proceed efficiently with primary amines either neat (solvent-free) at moderate temperatures (50–75 °C) or in aqueous methanol (B129727) at room temperature, avoiding the need for traditional organic solvents and catalysts. acs.org

Energy-Efficient Methods: Green synthetic protocols often employ alternative energy sources like microwave irradiation or ultrasound to enhance reaction rates and reduce energy consumption. mdpi.comnih.gov Mechanochemistry, such as the ball-milling synthesis of pyrrole-2-carboxylic acids, is another eco-friendly technique that minimizes or eliminates the need for solvents. acs.org

Biocatalysis and Green Oxidants: The use of enzymes as catalysts offers high selectivity under mild conditions. For example, the immobilized enzyme Candida antarctica lipase (B570770) B has been used for the sustainable synthesis of vinyl ether esters from carboxylic acids and hydroxyl vinyl ethers. rsc.org Furthermore, green oxidants like hydrogen peroxide (H₂O₂) can be employed in combination with UV-catalysis, as demonstrated in the preparation of poly N-vinylpyrrole, representing a more sustainable approach than traditional chemical oxidation. rsc.orgrsc.org

Mechanistic Investigations and Reactivity of 1 Vinyl 1h Pyrrole 2 Carboxylic Acid

Reactivity Profiles of the N-Vinyl Group

The N-vinyl group of 1-vinyl-1H-pyrrole-2-carboxylic acid is a key site of reactivity, participating in various chemical transformations. Its electronic properties are modulated by the electron-donating pyrrole (B145914) ring and the electron-withdrawing carboxylic acid group.

The vinyl group of this compound and related N-vinylpyrrole derivatives can undergo polymerization through several distinct pathways, including acid-catalyzed, radical, and enzymatic processes.

Acid-catalyzed polymerization of vinyl monomers can proceed through a cationic mechanism. mdpi.com In the case of this compound, the presence of an acid can trigger the oligomerization process. mdpi.com The reaction is initiated by the protonation of the vinyl group, leading to the formation of a carbocation. This carbocation then acts as an electrophile, attacking the vinyl group of another monomer molecule to propagate the chain. The carboxylic acid group can influence the reaction rate and the properties of the resulting oligomers. The polymerization of similar vinyl monomers, such as caprolactam, has been shown to be initiated by carboxylic acids, where the rate of initiation is proportional to the acid concentration. researchgate.net

| Catalyst Type | Initiation Step | Propagation Step | Key Features |

| Lewis Acid | Activation by a hydrogen donor agent (e.g., water) | Insertion of monomers into vacant orbits of transition metal catalysts | Cationic oligomerization mechanism mdpi.com |

| Carboxylic Acid | Addition of the lactam group to the carboxyl group | Addition of the lactam group to forming primary amino groups | Induction period varies inversely with acid amount researchgate.net |

Radical polymerization of N-vinyl monomers is a common method for producing polymers with various applications. researchgate.netnih.gov For N-vinylpyrrolidone, a related compound, radical polymerization can be initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or through photopolymerization. researchgate.netnih.gov The presence of a carboxylic acid group, as in this compound, can affect the reactivity of the monomer and the properties of the resulting polymer. Studies on the copolymerization of N-vinylpyrrolidone and acrylic acid have shown that the reactivity ratios of the monomers influence the distribution of monomer units in the copolymer chain. sapub.org It has been found that sulfanylethanoic and 3-sulfanylpropanoic acids can act as effective molecular weight regulators and unexpectedly accelerate the radical polymerization of N-vinyl-2-pyrrolidone. nih.gov

| Initiator | Monomer System | Key Findings | Reference |

| Hydrogen Peroxide | N-vinylpyrrolidone (NVP) and Acrylic Acid (AA) | Reactivity ratio of NVP is greater than AA; random distribution of monomers in the copolymer. sapub.org | sapub.org |

| 2,2'-Azobisisobutyronitrile (AIBN) | N-vinyl-2-pyrrolidone with sulfanylethanoic and 3-sulfanylpropanoic acids | Acids act as chain transfer agents and accelerate polymerization. nih.gov | nih.gov |

| Photochemical | 1-vinyl-2-pyrrolidinone (NVP) with NVP-based crosslinker and comonomer | Rates of polymerization increase with substitution on the pyrrolidinone ring. researchgate.net | researchgate.net |

Enzymatic polymerization offers a green and environmentally friendly approach to synthesizing polymers. rsc.orgtudelft.nl For pyrrole-2-carboxylic acid, polymerization can be initiated by the oxidant hydrogen peroxide, which is generated from the glucose oxidase (GOx) catalyzed oxidation of glucose. rsc.org This enzymatic method has been shown to be faster than chemical oxidative polymerization under optimal pH conditions. rsc.org While direct enzymatic polymerization of this compound is not extensively documented, the principles of enzymatic initiation of vinyl monomer polymerization are established. tudelft.nl Enzymes like laccases and peroxidases can catalyze the formation of radicals from initiator molecules, which then trigger the polymerization of vinyl monomers. tudelft.nl

| Enzyme System | Monomer | Mechanism | Key Advantage |

| Glucose Oxidase (GOx) / Hydrogen Peroxide | Pyrrole-2-carboxylic acid | Enzymatic generation of H2O2 initiates oxidative polymerization. rsc.org | Faster reaction rate compared to chemical methods at optimal pH. rsc.org |

| Peroxidases / Laccases | General Vinyl Monomers | Enzyme-catalyzed radical formation from an initiator molecule. tudelft.nl | Milder and more benign alternative to classical radical initiators. tudelft.nl |

The N-vinyl group of this compound is susceptible to various addition and cycloaddition reactions. Vinylpyrazoles, which are structurally similar, are known to be less reactive in Diels-Alder cycloadditions compared to vinylpyrroles due to the loss of aromaticity in the transition state. nih.gov However, vinylpyrroles can participate in such reactions. nih.gov For instance, 1-vinyl-2-phenylazopyrroles react with alcohols in the presence of acids or palladium chloride to yield 1-(1-alkoxyethyl)-2-phenylazopyrroles. researchgate.net Vinyl sulfones, another class of activated alkenes, are known to act as Michael acceptors for a variety of nucleophiles and undergo cycloadditions. researchgate.net

Polymerization Pathways and Chain Propagation

Reactivity of the Pyrrole Ring System

In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C-2 (or α) position. onlineorganicchemistrytutor.com This preference is attributed to the superior resonance stabilization of the cationic intermediate (arenium ion) formed upon attack at this position, which can be described by three resonance structures, compared to only two for attack at the C-3 (or β) position. onlineorganicchemistrytutor.comstackexchange.com

For this compound, the C-2 position is already occupied. The regioselectivity of further substitution is therefore directed by the combined influence of the N-vinyl and C-2 carboxylic acid groups.

Carboxylic Acid Group (C-2): The -COOH group is an electron-withdrawing and deactivating group. It reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted pyrrole. quora.com This deactivating effect is strongest at the adjacent C-3 position.

Vinyl Group (N-1): The N-vinyl group is generally considered to be electron-withdrawing via induction but can be weakly electron-donating through resonance, which can influence the reactivity of the ring.

The interplay of these effects directs incoming electrophiles primarily to the C-5 position . This position is an α-carbon, which is inherently more reactive in pyrroles, and it is electronically favored over the C-3 and C-4 positions, which are more strongly deactivated by the adjacent C-2 carboxyl group. Attack at C-4 is also sterically and electronically less favorable. Thus, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are predicted to yield predominantly 5-substituted derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Group Effects | Stability of Intermediate | Predicted Outcome |

| C-3 | Strong deactivation from adjacent -COOH group. | Less stable arenium ion. | Minor or no product. |

| C-4 | Moderate deactivation from -COOH group. | Less stable arenium ion (β-attack). | Minor or no product. |

| C-5 | Less deactivation from -COOH group. Inherently reactive α-position. | More stable arenium ion (α-attack). | Major Product . |

The functionalization of C-H bonds through transition metal-catalyzed carbene insertion presents a powerful and atom-economical method for modifying heterocyclic systems like pyrrole. researchgate.net Carbenes, generated from precursors such as diazo compounds, can be inserted into the C-H bonds of the pyrrole ring or its substituents. This reaction avoids the need for pre-functionalization of the substrate.

In the context of this compound, several potential sites for carbene insertion exist, leading to possible competition between different reaction pathways:

Pyrrole Ring C-H Insertion: Catalysts, typically based on rhodium (Rh) or copper (Cu), can mediate the insertion of a carbene into the C-H bonds of the pyrrole ring, with a general preference for the more electron-rich α-positions (C-5). researchgate.net

Vinyl Group C-H Insertion: The C-H bonds on the vinyl substituent are also potential sites for insertion.

Carboxylic Acid O-H Insertion: The acidic proton of the carboxylic acid group is highly susceptible to insertion by a carbene, which would lead to the formation of an ester derivative.

The selectivity of the reaction is highly dependent on the catalyst, the carbene precursor, and the reaction conditions. For instance, studies on related 2-vinyl-1H-pyrroles have demonstrated intramolecular competition for carbene incorporation. The choice of catalyst can steer the reaction towards a specific C-H bond, highlighting the tunable nature of this methodology. mdpi.com Given the high reactivity of the O-H bond, insertion into the carboxylic acid group is a very likely and often competing reaction pathway unless the acid is protected.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.org These methods are widely applied to the functionalization of pyrrole rings. For this compound, these reactions typically require prior halogenation of the pyrrole ring at a specific position (e.g., C-4 or C-5).

Once a halogenated derivative (e.g., 5-bromo-1-vinyl-1H-pyrrole-2-carboxylic acid) is obtained, it can serve as a substrate in various Pd-catalyzed couplings:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Reaction: Coupling with an alkene to introduce a new vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. rsc.org

Stille Coupling: Coupling with an organostannane reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The general catalytic cycle for these reactions, for example the Heck reaction, involves (i) oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, (ii) coordination and migratory insertion of the coupling partner (e.g., an alkene), and (iii) β-hydride elimination to release the product and regenerate a palladium hydride species, which, upon reductive elimination with a base, reforms the active Pd(0) catalyst.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

| Suzuki | R-B(OH)₂ | Pyrrole-C–C-R | Aryl/Alkyl-substituted pyrrole |

| Heck | Alkene | Pyrrole-C–C=C | Vinyl-substituted pyrrole |

| Sonogashira | Alkyne | Pyrrole-C–C≡C | Alkynyl-substituted pyrrole |

| Stille | R-Sn(Alkyl)₃ | Pyrrole-C–C-R | Aryl/Alkyl/Vinyl-substituted pyrrole |

| Buchwald-Hartwig | R₂NH | Pyrrole-C–N-R₂ | Amino-substituted pyrrole |

Carboxylic Acid Group Transformations

The carboxylic acid moiety at the C-2 position is a versatile functional handle that allows for a wide range of chemical modifications, including decarboxylation and conversion to various derivatives.

The decarboxylation of pyrrole-2-carboxylic acid, the parent compound of the title molecule, has been a subject of detailed mechanistic study. Unlike many simple decarboxylation reactions that proceed via direct C-C bond cleavage, the mechanism for pyrrole-2-carboxylic acid in acidic aqueous solution is more complex.

Under strongly acidic conditions, the reaction proceeds through an associative mechanism. nih.gov The key steps are:

Protonation: The pyrrole ring is protonated, most likely at the C-2 position bearing the carboxyl group.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group.

Intermediate Formation: This addition leads to a tetrahedral intermediate.

C-C Bond Cleavage: The C2-COOH bond cleaves, releasing pyrrole and protonated carbonic acid (H₃CO₃⁺).

Dissociation: The protonated carbonic acid rapidly dissociates to form carbon dioxide and H₃O⁺. nih.govchempedia.info

Theoretical calculations support a pathway where the initial hydration of the protonated carboxyl group is the rate-determining step. worldscientific.comresearchgate.net At lower acidities, a different mechanism where the rate-determining step is the ring-protonation of the carboxylate anion may operate. cdnsciencepub.com The presence of the N-vinyl group in this compound would be expected to modulate the electronic properties of the ring, potentially influencing the pKa and the rate of the initial protonation step, but the fundamental associative mechanism under strong acid is likely to be conserved.

The carboxylic acid group of this compound can be readily converted into a variety of derivatives using standard synthetic methodologies.

Esterification: Esters can be synthesized via the Fischer esterification method, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removal of the water formed as a byproduct. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts readily with an alcohol to form the ester.

Amide Formation: Amides are typically prepared by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org Another widely used approach employs peptide coupling reagents (e.g., carbodiimides like DCC or EDC) which facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for harsh conditions. nih.govorganic-chemistry.org

Table 3: Common Transformations of the Carboxylic Acid Group

| Derivative | Reagent(s) | Reaction Type |

| Ester | R'OH, H⁺ (cat.) | Fischer Esterification |

| Amide | 1. SOCl₂ 2. R'₂NH | Acyl Chloride Formation & Aminolysis |

| Amide | R'₂NH, Coupling Agent (e.g., EDC) | Direct Amidation |

| Acyl Halide | SOCl₂, (COCl)₂ | Acyl Halogenation |

| Anhydride (B1165640) | Acyl Chloride, Carboxylate | Acylation |

These transformations provide access to a diverse library of this compound derivatives, enabling the modulation of the compound's physical, chemical, and biological properties.

Intramolecular Cyclization and Rearrangement Pathways

The intramolecular reactivity of this compound, a molecule possessing both a vinyl group at the 1-position and a carboxylic acid at the 2-position of the pyrrole ring, presents intriguing possibilities for cyclization and rearrangement reactions. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies focused on the intramolecular pathways of this particular compound. While research on related N-vinylpyrrole derivatives and other vinyl-substituted heterocyclic systems provides a basis for postulating potential reaction mechanisms, direct experimental or theoretical data on this compound remains limited.

Theoretical explorations of related systems, such as the electrocyclization of vinylpyrrole systems, suggest that pericyclic reactions could be a potential pathway for intramolecular transformations. Electrocyclic reactions, which can be induced thermally or photochemically, involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. In the case of this compound, a hypothetical electrocyclization could occur involving the vinyl group and the pyrrole ring, potentially leading to fused ring systems. The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons involved and whether the reaction is conducted under thermal or photochemical conditions.

Another conceivable intramolecular pathway is an acid-catalyzed cyclization. The presence of the carboxylic acid group could facilitate the protonation of the vinyl group, generating a carbocationic intermediate. This intermediate could then be attacked by the pyrrole ring, which is known to be susceptible to electrophilic substitution, to form a new cyclic structure. The regioselectivity of such a cyclization would be influenced by the electronic properties of the pyrrole ring and the stability of the resulting carbocation.

Furthermore, the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]azepines from other N-substituted pyrrole derivatives hints at the potential for this compound to undergo analogous transformations. These syntheses often proceed through intermediates that undergo intramolecular cyclization. While the specific precursors and reaction conditions differ, the general principle of forming a new ring by connecting a substituent on the nitrogen to another part of the pyrrole ring is relevant.

Despite these theoretical possibilities, the absence of dedicated research on this compound means that detailed mechanistic investigations, including reaction kinetics, intermediate characterization, and the influence of reaction conditions on product distribution, are yet to be performed. Consequently, no specific data on yields, stereoselectivity, or the isolation of cyclized or rearranged products from this compound can be presented at this time. The following table highlights the hypothetical nature of these pathways due to the lack of direct evidence.

| Hypothetical Pathway | Proposed Mechanism | Potential Product Type | Required Conditions (Postulated) | Supporting Evidence |

| Electrocyclization | Pericyclic reaction involving the vinyl and pyrrole pi systems. | Fused bicyclic system | Thermal or Photochemical | General principles of electrocyclic reactions in conjugated systems. |

| Acid-Catalyzed Cyclization | Protonation of the vinyl group followed by intramolecular electrophilic attack by the pyrrole ring. | Fused bicyclic system with a new C-C bond | Acidic | Known reactivity of pyrroles in electrophilic substitution reactions. |

| Rearrangement to Fused Systems | Multi-step process potentially involving cyclization and subsequent rearrangement. | Pyrrolo[1,2-a]azepine-like structures | Catalyst-dependent (e.g., transition metals) | Analogy to the synthesis of related fused pyrrole heterocycles. |

Advanced Derivatization and Structural Modification Strategies

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, enabling the synthesis of esters, amides, and other reactive intermediates like acyl halides and anhydrides.

Esterification for Analytical and Synthetic Purposes

Esterification of the carboxylic acid group is a fundamental derivatization strategy. The resulting esters often exhibit altered solubility, volatility, and reactivity, which can be advantageous for both analytical characterization and further synthetic manipulations. A common and effective method for preparing esters from carboxylic acids is through their reaction with alcohols, often catalyzed by an acid or mediated by conversion to a more reactive intermediate.

For instance, the reaction of 1-Vinyl-1H-pyrrole-2-carboxylic acid with an alcohol in the presence of a strong acid catalyst (Fischer esterification) can yield the corresponding ester. However, a more prevalent laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This reaction is typically performed in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Common Esterification Approaches

| Method | Reagents | Notes |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires removal of water to drive to completion. |

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol, Pyridine | Highly effective and generally high-yielding. |

Amidation and Peptide Coupling Analogues

The formation of an amide bond is one of the most significant reactions in medicinal chemistry and materials science. The carboxylic acid of this compound can be coupled with primary or secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid.

The most general method for synthesizing amides involves the activation of the carboxylic acid, which then reacts with the amine. This activation is achieved using coupling agents. A vast array of these reagents has been developed to facilitate this reaction, ensuring high yields and minimizing side reactions. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like N-hydroxysuccinimide to improve efficiency. Specific to pyrrole (B145914) carboxylates, cyclic alkyltriphosphonate anhydrides have also been reported as effective, non-toxic coupling agents for amidation reactions.

The fundamental process involves the reaction of the activated carboxylic acid with an amine to generate the desired amide product.

Table 2: Selected Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | EDCI | Water-soluble, widely used in aqueous and organic media. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective coupling properties, developed as a non-toxic alternative to other reagents. |

| Anhydrides | Cyclic Alkyltriphosphonate Anhydrides | Reported as cheap, non-toxic, and effective for pyrrole carboxylates. rsc.org |

Conversion to Acyl Halides and Anhydrides

Converting the carboxylic acid to highly reactive acyl halides or anhydrides provides a gateway to synthesizing other derivatives. Acyl halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives and serve as valuable intermediates.

The most common reagents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. Similarly, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) can be used to generate the corresponding acyl chlorides and bromides.

Once formed, the acyl halide can be readily converted into an acid anhydride (B1165640). This is achieved through a nucleophilic acyl substitution reaction between the acyl chloride and a carboxylate salt or a carboxylic acid. This method can be used to prepare both symmetrical and unsymmetrical anhydrides.

Table 3: Reagents for Acyl Halide and Anhydride Synthesis

| Transformation | Reagent(s) | Product |

| Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |

| Carboxylic Acid to Acyl Bromide | Phosphorus tribromide (PBr₃) | Acyl Bromide |

| Acyl Chloride to Anhydride | Carboxylic acid or Carboxylate salt | Acid Anhydride |

Modifications of the N-Vinyl Group

The N-vinyl group is an electron-rich alkene that is susceptible to a variety of modifications, including reduction and oxidation, allowing for further diversification of the molecular scaffold.

Hydrogenation and Reduction Strategies

The double bond of the N-vinyl group can be selectively reduced to an N-ethyl group through hydrogenation. This transformation can be achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and sustainable catalyst for the liquid-phase hydrogenation of N-vinyl derivatives under mild conditions, often achieving complete conversion and high selectivity. This method is considered a green chemical process as it does not produce waste from reducing agent residues.

Alternatively, transfer hydrogenation offers another mild reduction method. This technique uses a hydrogen donor molecule, such as ammonia (B1221849) borane, in the presence of a transition metal catalyst to effect the reduction of the double bond.

Oxidation Reactions

While less commonly documented for this specific molecule, the N-vinyl group is susceptible to various oxidation reactions characteristic of alkenes. These reactions can introduce new functional groups, significantly altering the molecule's structure and properties.

Epoxidation : The vinyl group can be converted into an epoxide (an oxirane ring) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Vinyl epoxides are versatile synthetic intermediates themselves, capable of undergoing various ring-opening reactions. acs.orgresearchgate.net

Dihydroxylation : The vinyl group can be converted into a vicinal diol (1,2-diol) through syn-dihydroxylation. A standard method for this is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org Asymmetric versions of this reaction can produce chiral diols. rsc.org

Ozonolysis : Oxidative cleavage of the vinyl double bond can be accomplished using ozone (O₃). This reaction, known as ozonolysis, breaks the double bond and, depending on the workup conditions, can yield aldehydes, carboxylic acids, or alcohols. For a terminal vinyl group like that in this compound, ozonolysis would likely cleave the C=C bond to form an N-formyl pyrrole derivative and formaldehyde (B43269). nih.govrsc.org Studies on the ozonolysis of various vinyl compounds show that the primary pathway leads to the formation of a formyl compound and formaldehyde (or its derivatives). rsc.orgrsc.org

These oxidative transformations provide powerful tools for introducing oxygen-containing functional groups and for cleaving the vinyl moiety to reveal a different core structure.

Functionalization of the Pyrrole Ring (C-3, C-4, C-5 positions)

The strategic derivatization of the pyrrole ring at the C-3, C-4, and C-5 positions of this compound is pivotal for modulating its electronic properties and biological activity. The presence of the electron-withdrawing carboxylic acid group at C-2 and the vinyl group at N-1 significantly influences the regioselectivity of electrophilic substitution reactions.

Halogenation Chemistry and Regiocontrol

The introduction of halogen atoms onto the pyrrole nucleus of this compound can dramatically alter its chemical reactivity and biological profile. The regioselectivity of halogenation is dictated by the interplay of the directing effects of the N-vinyl and C-2 carboxylic acid substituents. Generally, the pyrrole ring is highly activated towards electrophilic substitution, often leading to polyhalogenation. However, the electron-withdrawing nature of the carboxylic acid group at the C-2 position deactivates the adjacent C-3 and, to a lesser extent, the C-5 position, thereby directing electrophiles towards the C-4 and C-5 positions.

Mild halogenating agents, such as N-halosuccinimides (NCS, NBS, and NIS), are typically employed to control the reaction and prevent polymerization or degradation of the pyrrole ring. The choice of solvent and reaction temperature is also critical for achieving regiocontrol.

Research Findings:

Studies on the halogenation of pyrrole-2-carboxylic acid esters have shown that bromination with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) can lead to selective substitution. The primary products are typically the 4,5-dihalogenated derivatives, with the potential for monohalogenation at the C-4 or C-5 position under carefully controlled conditions. The N-vinyl group, being a weakly activating group, can further influence the substitution pattern, although its effect is often subordinate to the deactivating effect of the carboxyl group.

| Reagent | Position(s) Halogenated | Typical Conditions | Observations |

| N-Bromosuccinimide (NBS) | C-4 and C-5 | THF, 0 °C to rt | Primarily affords the 4,5-dibromo derivative. Monobromination can be achieved with stoichiometric control. |

| N-Chlorosuccinimide (NCS) | C-4 and C-5 | CH₂Cl₂, rt | Similar regioselectivity to NBS, yielding the 4,5-dichloro derivative. |

| N-Iodosuccinimide (NIS) | C-4 and C-5 | Acetonitrile, rt | Iodination occurs readily at the C-4 and C-5 positions. |

This table presents expected outcomes based on the general reactivity of substituted pyrroles; specific experimental data for this compound may vary.

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups at the C-3, C-4, and C-5 positions of this compound can be achieved through various methods, though challenges such as regioselectivity and the potential for N-alkylation persist.

Alkylation:

Direct Friedel-Crafts alkylation of the pyrrole ring in this compound is often problematic due to the high reactivity of the pyrrole nucleus, which can lead to polymerization under the acidic conditions of the reaction. However, under milder conditions using less reactive alkylating agents and specific catalysts, selective alkylation can be achieved. The deactivating effect of the C-2 carboxylic acid group directs incoming electrophiles primarily to the C-4 and C-5 positions. Protecting the carboxylic acid as an ester can improve solubility and reaction outcomes.

Arylation:

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are the preferred methods for the arylation of the pyrrole ring. These reactions offer high regioselectivity and functional group tolerance. For instance, a pre-functionalized pyrrole, such as a halogenated derivative of this compound ester, can be coupled with an arylboronic acid (Suzuki) or an alkene (Heck) in the presence of a palladium catalyst. This two-step approach of halogenation followed by cross-coupling allows for the precise introduction of aryl groups at specific positions (C-4 and/or C-5).

| Reaction Type | Reagents and Catalysts | Target Position(s) | Key Considerations |

| Alkylation | Alkyl halide, mild Lewis acid (e.g., ZnCl₂) | C-4, C-5 | Potential for polyalkylation and low yields. Carboxylic acid may need protection. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C-4, C-5 | Requires prior halogenation of the target position. High yields and good functional group tolerance. |

| Heck Coupling | Aryl halide, Pd catalyst, base | C-4, C-5 | Can introduce vinyl-aryl groups. Regioselectivity can be an issue. |

This table provides a general overview of potential strategies; specific conditions would require optimization for this compound.

Formylation and Other Carbonyl Group Introductions

The introduction of a formyl group or other carbonyl functionalities onto the pyrrole ring of this compound is a valuable transformation for further synthetic manipulations. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocycles like pyrroles.

The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electron-withdrawing carboxylic acid group at C-2 deactivates the ring, making the reaction conditions more demanding than for unsubstituted pyrroles. However, formylation is still expected to occur, with a strong preference for the C-5 position, and to a lesser extent, the C-4 position. The N-vinyl group is generally stable under these conditions.

Research Findings:

A study on the efficient synthesis of 1-vinylpyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction demonstrated the feasibility of formylating N-vinylpyrroles. While the study focused on substrates lacking a C-2 carboxylic acid, the findings are highly relevant. The reaction of 1-vinylpyrrole with the Vilsmeier reagent yielded 1-vinylpyrrole-2-carbaldehyde, indicating that the N-vinyl group is compatible with the reaction conditions. For this compound, the directing effects would likely lead to formylation at the C-5 position. It is often advantageous to perform the reaction on the corresponding ester to avoid complications with the free carboxylic acid.

| Reaction | Reagents | Primary Product | Reaction Conditions |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-1-vinyl-1H-pyrrole-2-carboxylic acid (or ester) | 0 °C to elevated temperatures, depending on substrate reactivity |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | 5-Acyl-1-vinyl-1H-pyrrole-2-carboxylic acid (or ester) | Similar challenges to alkylation; requires careful optimization. |

This table outlines the expected major products and conditions based on established reactivity patterns of substituted pyrroles.

Theoretical and Computational Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the fundamental electronic properties of molecules. These calculations offer insights into molecular stability, reactivity, and geometry.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of pyrrole (B145914) derivatives due to its balance of accuracy and computational efficiency. mdpi.com Studies on the related compound, pyrrole-2-carboxylic acid (PCA), frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to calculate molecular structure, vibrational frequencies, and the binding energies of molecular dimers. researchgate.netacs.orgresearchgate.netresearchgate.net

These DFT calculations are crucial for optimizing molecular geometry, predicting the planarity of the molecule, and understanding the electronic distribution. nih.gov For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize electronic transitions and chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability. nih.gov Theoretical studies on the decarboxylation of PCA have also been conducted using DFT to investigate reaction mechanisms and energy barriers. researchgate.net

Table 1: Selected DFT-Calculated Properties for Pyrrole-2-Carboxylic Acid (PCA) Conformers Calculations performed at the B3LYP/6-311+G(d) level.

| Property | s-cis Conformer | s-trans Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 4.87 |

| Dipole Moment (Debye) | 1.61 | 4.32 |

Alongside DFT, ab initio and semi-empirical methods provide alternative approaches for molecular description. rsc.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer high accuracy. researchgate.net For example, MP2 calculations with the 6-311++G(d,p) basis set have been used to study the dimers of pyrrole-2-carboxylic acid, providing valuable data on hydrogen bond energies and geometries. researchgate.net

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are much faster than ab initio or DFT methods. wikipedia.org This makes them suitable for treating very large molecules, although the accuracy can be lower if the molecule under study differs significantly from the molecules used for parameterization. wikipedia.orgscirp.orgresearchgate.net These methods are often used for initial geometry optimizations or for exploring the potential energy surfaces of large systems. wikipedia.org

Conformational Analysis and Intramolecular Interactions

For 2-acylpyrroles and related compounds like pyrrole-2-carboxylic acid, rotational isomerism around the single bond connecting the pyrrole ring and the carboxyl group is a key feature. longdom.org This rotation gives rise to two primary planar conformers:

s-cis (or syn): The carbonyl group (C=O) and the pyrrole nitrogen (N-H) are on the same side of the C-C single bond.

s-trans (or anti): The carbonyl group and the pyrrole nitrogen are on opposite sides of the C-C single bond. longdom.org

Computational studies consistently show that the s-cis conformer is energetically more stable than the s-trans conformer. researchgate.netlongdom.org This preference for the s-cis conformation is observed in both the liquid and solid states and is stabilized by the formation of intermolecular hydrogen-bonded dimers. longdom.org A third, non-planar conformer can sometimes be produced through vibrational excitation. nih.gov

Hydrogen bonding plays a dominant role in the supramolecular structure of pyrrole-2-carboxylic acid. In the solid state, molecules arrange into centrosymmetric dimers through robust intermolecular hydrogen bonds. longdom.orgnih.gov The more stable s-cis conformer can form two distinct types of dimers, stabilized by different hydrogen bonding patterns: researchgate.net

O-H…O Bonding: A pair of hydrogen bonds forms between the carboxylic acid groups of two molecules, creating a cyclic motif designated as R²₂(8) in graph-set notation. nih.gov This is a classic carboxylic acid dimer arrangement. libretexts.org

N-H…O=C Bonding: A pair of hydrogen bonds forms between the pyrrole N-H group of one molecule and the carbonyl oxygen of another. longdom.orgnih.gov This interaction leads to an R²₂(10) motif. nih.gov

These hydrogen bonds are the primary forces governing the crystal packing of the molecules. researchgate.net The strength and geometry of these bonds have been analyzed using DFT and ab initio calculations, confirming their significant contribution to the stability of the crystal lattice. researchgate.net Intramolecular hydrogen bonds, such as between a carboxylic OH group and a nearby acceptor atom, can also occur, stabilizing specific conformations. quora.commdpi.comnih.gov

Computational Spectroscopy (NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between molecular structure and experimental spectra. lehigh.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov For carboxylic acids, the acidic proton of the -OH group is characteristically found at a very low field (10-12 ppm) in ¹H NMR spectra, a feature that can be reproduced by these calculations. libretexts.org The carbonyl carbon appears significantly deshielded in ¹³C NMR spectra, typically in the 160-180 ppm range. libretexts.org Computational studies on related pyrroles have successfully correlated calculated shifts with experimental data to understand electronic and steric effects. nih.gov

IR Spectroscopy: Theoretical vibrational spectra are typically calculated using DFT. mdpi.comresearchgate.net For pyrrole-2-carboxylic acid, calculations confirm the formation of hydrogen-bonded dimers in the solid state, which significantly alters the vibrational frequencies of the O-H and C=O groups. acs.orgresearchgate.netresearchgate.net Key predicted features include:

A very broad and strong O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.org

A C=O stretching frequency near 1710 cm⁻¹, which is lower than that of a monomeric acid due to the weakening of the carbonyl bond through hydrogen bonding. researchgate.netlibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. nih.gov These calculations help identify the orbitals involved in electronic transitions (e.g., HOMO to LUMO) and predict the absorption maxima (λ_max), providing insight into the molecule's electronic structure and potential for interaction with light. nih.gov

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are a valuable tool for predicting ¹H and ¹³C NMR chemical shifts, which aids in the structural elucidation of molecules. sciforum.netresearchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR shielding tensors from which chemical shifts are derived. nih.govmdpi.com

For 1-Vinyl-1H-pyrrole-2-carboxylic acid, computational models can predict the chemical shifts for each hydrogen and carbon atom. nrel.gov These predictions are crucial for assigning peaks in experimental spectra, especially for the complex regions of the pyrrole ring and the vinyl group protons. Calculations would be performed on the molecule's optimized geometry, often including a solvent model to simulate experimental conditions more accurately. nih.gov By comparing calculated shifts with experimental data, the proposed structure can be confirmed. High accuracy can be achieved by screening various DFT functionals and basis sets to find the combination that yields the best correlation with experimental values. sciforum.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table is a representation of expected chemical shifts based on computational models and typical values for similar structural motifs. Specific values would be determined through detailed DFT/GIAO calculations.

¹H NMR| Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H (Carboxyl) | > 10.0 | Acidic proton, often broad. |

| H (Vinyl α) | 7.0 - 7.5 | Deshielded due to proximity to the ring and nitrogen. |

| H (Vinyl β, cis) | 5.0 - 5.5 | Influenced by anisotropic effects of the pyrrole ring. |

| H (Vinyl β, trans) | 5.5 - 6.0 | Typically further downfield than the cis proton. |

| H3 (Pyrrole) | 6.8 - 7.2 | Adjacent to the carboxylic acid group. |

| H4 (Pyrrole) | 6.2 - 6.6 | Coupled to H3 and H5. |

¹³C NMR

| Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C (Carboxyl) | 160 - 170 | Typical range for a carboxylic acid carbon. |

| C2 (Pyrrole) | 125 - 135 | Attached to the carboxylic acid group. |

| C3 (Pyrrole) | 110 - 120 | |

| C4 (Pyrrole) | 108 - 118 | |

| C5 (Pyrrole) | 120 - 130 | Attached to the nitrogen atom. |

| C (Vinyl α) | 130 - 140 | Attached to the nitrogen atom. |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results. nih.govresearchgate.net

For this compound, a frequency analysis would be performed on the optimized molecular geometry. researchgate.net The resulting theoretical vibrational modes would be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the bonds. iosrjournals.org This analysis is particularly useful for identifying the characteristic frequencies of the vinyl group (C=C and =C-H stretches), the carboxylic acid group (C=O and O-H stretches), and the pyrrole ring vibrations. mdpi.com A comparison between the computed and experimental spectra helps to confirm the molecular structure and understand the vibrational dynamics of the molecule. researchgate.netresearchgate.net Red shifts in certain vibrational frequencies, like the O-H stretch, can indicate the presence and strength of intermolecular hydrogen bonding. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on DFT calculations for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad, due to H-bonding) |

| C=O stretch | 1680 - 1710 | |

| C-O stretch | 1210 - 1320 | |

| Vinyl Group | =C-H stretch | 3010 - 3095 |

| C=C stretch | 1610 - 1650 | |

| Pyrrole Ring | C-H stretch | 3100 - 3150 |

Electronic Absorption and Emission Spectra Predictions

The electronic properties and optical behavior of conjugated molecules like this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method is effective for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net

TD-DFT calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, the key transitions are expected to be π → π* transitions within the extended conjugated system formed by the pyrrole ring and the vinyl group. The vinyl group is expected to cause a bathochromic (red) shift in λmax compared to the parent pyrrole-2-carboxylic acid due to the extension of π-conjugation. Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. researchgate.netresearchgate.net This is particularly relevant as related 1-vinylpyrrole compounds are known to be fluorescent. researchgate.net

Aromaticity Indices and π-Electron Delocalization Studies

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. nih.gov Computational chemistry offers several quantitative descriptors, known as aromaticity indices, to evaluate this property. mdpi.com For the pyrrole ring in this compound, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly used. researchgate.netnih.gov

HOMA is a geometry-based index that evaluates the degree of bond length equalization in the ring. mdpi.com NICS, a magnetic criterion, is calculated as the negative of the absolute magnetic shielding at the center of the ring, with more negative values indicating stronger aromatic character (diatropic ring current). acs.org These calculations would reveal the extent of π-electron delocalization within the pyrrole ring and how it is influenced by the electron-withdrawing carboxylic acid group and the conjugating vinyl group at the nitrogen position. researchgate.netresearchgate.net Studies on similar systems suggest that such substitutions can modulate the degree of aromaticity. researchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed insights into the transformation of reactants into products. rsc.org For the synthesis of this compound, computational studies can elucidate the most plausible reaction pathways.

Transition State Analysis and Reaction Energetics

A likely synthetic route to this compound is the vinylation of pyrrole-2-carboxylic acid. Computational methods can be used to model this reaction by locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. rsc.org

Reaction Coordinate Mapping

Once a transition state has been located, its connection to the corresponding reactants and products can be confirmed by mapping the reaction coordinate. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface. This provides a detailed visualization of the molecular geometry changes that occur throughout the reaction process.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-Vinyl-1H-pyrrole-2-carboxylic acid, various NMR experiments are utilized to map out its unique structure.

The protons on the pyrrole (B145914) ring are expected to appear in the aromatic region of the spectrum. Based on data for the parent compound, pyrrole-2-carboxylic acid, the protons at positions 3, 4, and 5 of the pyrrole ring would likely resonate at distinct chemical shifts. For instance, in pyrrole-2-carboxylic acid, these protons appear at approximately 6.1, 6.8, and 7.0 ppm, respectively. chemicalbook.com The introduction of the N-vinyl group is anticipated to cause a downfield shift for the pyrrole protons due to its electron-withdrawing nature.

The vinyl group itself introduces a distinct set of signals, typically an AMX spin system. This would consist of three signals: one for the methine proton (-CH=) and two for the terminal methylene (B1212753) protons (=CH₂). The methine proton would likely appear as a doublet of doublets due to coupling with the two non-equivalent methylene protons. The methylene protons would also appear as doublets of doublets.

The acidic proton of the carboxylic acid group is expected to be highly deshielded and would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org This significant downfield shift is a characteristic feature of carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet |

| Pyrrole H-5 | ~7.0 - 7.5 | doublet of doublets |

| Pyrrole H-3 | ~6.8 - 7.2 | doublet of doublets |

| N-CH=CH₂ | ~6.5 - 7.0 | doublet of doublets |

| Pyrrole H-4 | ~6.1 - 6.5 | doublet of doublets |

| N-CH=CH₂ (trans) | ~5.0 - 5.5 | doublet of doublets |

| N-CH=CH₂ (cis) | ~4.8 - 5.2 | doublet of doublets |

Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Based on data for pyrrole-2-carboxylic acid, the carboxyl carbon is expected to resonate significantly downfield, typically in the range of 160-180 ppm. libretexts.org The carbons of the pyrrole ring will appear in the aromatic region. The C2 carbon, being attached to the carboxylic acid group, would be the most deshielded of the pyrrole carbons. The introduction of the N-vinyl group will also influence the chemical shifts of the pyrrole carbons.

The two carbons of the vinyl group will have characteristic chemical shifts in the alkene region of the spectrum, typically between 100 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 160 - 170 |

| Pyrrole C2 | 125 - 135 |

| N-CH=CH₂ | 120 - 130 |

| Pyrrole C5 | 115 - 125 |

| Pyrrole C3 | 110 - 120 |

| N-CH=CH₂ | 105 - 115 |

| Pyrrole C4 | 100 - 110 |

Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the analysis of organofluorine compounds. While there is no specific information available for fluorinated derivatives of this compound, the principles of ¹⁹F NMR can be discussed in this context. If a fluorine atom were introduced into the molecule, for example, on the pyrrole ring or the vinyl group, its ¹⁹F NMR spectrum would provide valuable structural information.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, offering a wide spectral dispersion that often allows for the clear resolution of signals from different fluorine atoms within a molecule. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide information about the connectivity of the fluorine atom within the molecular structure.

Two-dimensional (2D) NMR techniques are instrumental in determining the complete connectivity of a molecule. For a molecule like this compound, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrrole ring and between the protons of the vinyl group. thieme-connect.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). thieme-connect.de It would allow for the unambiguous assignment of the proton and carbon signals for each CH and CH₂ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). thieme-connect.deprinceton.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C2 and the carboxyl carbon in this compound, by observing their correlations with nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org

The N-vinyl group would exhibit characteristic C=C stretching vibrations in the region of 1620-1680 cm⁻¹. The C-H bonds of the vinyl group and the pyrrole ring will show stretching vibrations in the region of 3000-3100 cm⁻¹. The pyrrole ring itself has characteristic ring stretching and bending vibrations.

FT-IR spectroscopy can also provide insights into intermolecular interactions. For instance, the broadness of the O-H stretching band of the carboxylic acid is indicative of hydrogen bonding, which can occur between molecules in the solid state or in concentrated solutions.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aromatic/Vinyl C-H | Stretch | 3000-3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| Vinyl C=C | Stretch | 1620-1680 | Medium |

| Pyrrole Ring | Stretch | 1400-1600 | Medium-Strong |

| C-O | Stretch | 1200-1300 | Medium |

| C-H | Bend | 800-1000 | Medium |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques